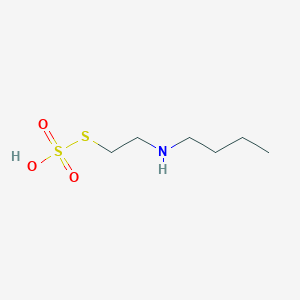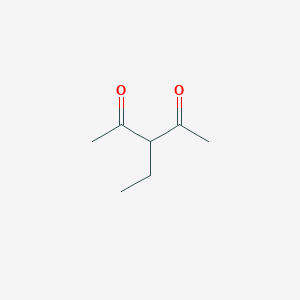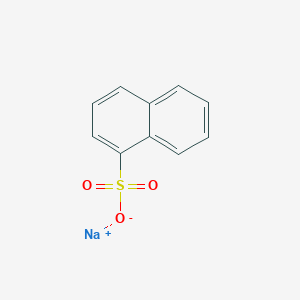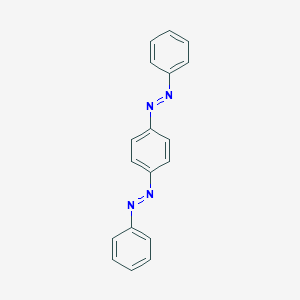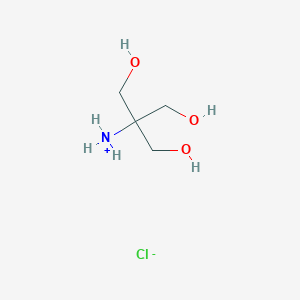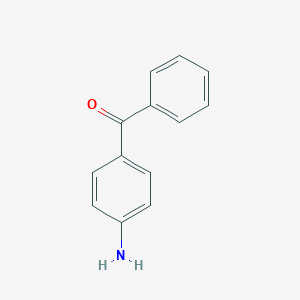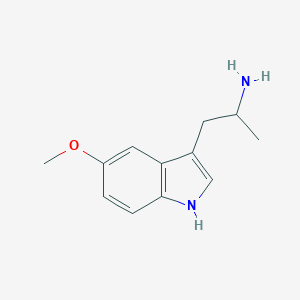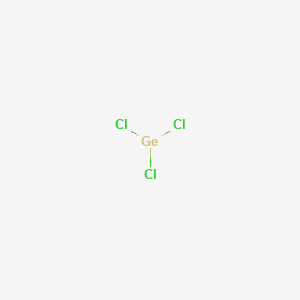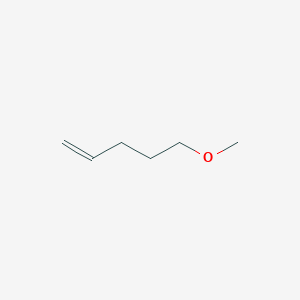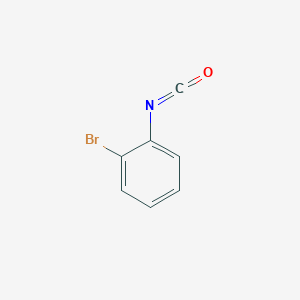
1-N,4-N-dioctylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,4-N-dioctylbenzene-1,4-diamine (DOBDA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DOBDA is a diamine compound that has two octyl groups attached to the benzene ring. This compound is widely used in various scientific research applications, including organic synthesis, catalysis, and material science.
Mecanismo De Acción
The mechanism of action of 1-N,4-N-dioctylbenzene-1,4-diamine is not well understood. However, it is believed that 1-N,4-N-dioctylbenzene-1,4-diamine acts as a Lewis acid catalyst, which can activate the carbonyl group in various organic compounds, leading to the formation of new chemical bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-N,4-N-dioctylbenzene-1,4-diamine. However, some studies have suggested that 1-N,4-N-dioctylbenzene-1,4-diamine may have potential applications in the field of medicine. For example, 1-N,4-N-dioctylbenzene-1,4-diamine has been shown to have antibacterial properties, which could be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-N,4-N-dioctylbenzene-1,4-diamine in lab experiments is its high catalytic activity. 1-N,4-N-dioctylbenzene-1,4-diamine can catalyze various organic reactions at low temperatures and in the presence of low catalyst loading. However, one of the limitations of using 1-N,4-N-dioctylbenzene-1,4-diamine is its high cost, which could limit its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the study of 1-N,4-N-dioctylbenzene-1,4-diamine. One of the significant areas of research is the development of new catalysts based on 1-N,4-N-dioctylbenzene-1,4-diamine. Researchers are also exploring the potential applications of 1-N,4-N-dioctylbenzene-1,4-diamine in the field of medicine, including the development of new antibiotics and anticancer drugs. Additionally, there is a need for further research on the biochemical and physiological effects of 1-N,4-N-dioctylbenzene-1,4-diamine to better understand its potential applications in medicine.
Métodos De Síntesis
1-N,4-N-dioctylbenzene-1,4-diamine can be synthesized through a multistep process. The first step involves the reaction of octyl bromide with sodium benzene to form octylbenzene. The second step involves the reaction of octylbenzene with nitric acid to form octylbenzene-1,4-dinitro compound. Finally, the dinitro compound is reduced using hydrogen gas and palladium catalyst to form 1-N,4-N-dioctylbenzene-1,4-diamine.
Aplicaciones Científicas De Investigación
1-N,4-N-dioctylbenzene-1,4-diamine has been extensively studied for its potential applications in various fields of science. One of the significant applications of 1-N,4-N-dioctylbenzene-1,4-diamine is in organic synthesis. 1-N,4-N-dioctylbenzene-1,4-diamine can be used as a catalyst in various organic reactions, including the synthesis of imines, Schiff bases, and other nitrogen-containing compounds. 1-N,4-N-dioctylbenzene-1,4-diamine has also been used in the synthesis of polymers, which have potential applications in the field of material science.
Propiedades
Número CAS |
1241-28-7 |
|---|---|
Nombre del producto |
1-N,4-N-dioctylbenzene-1,4-diamine |
Fórmula molecular |
C22H40N2 |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
1-N,4-N-dioctylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18,23-24H,3-14,19-20H2,1-2H3 |
Clave InChI |
DFNXHHNFURNWAF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)NCCCCCCCC |
SMILES canónico |
CCCCCCCCNC1=CC=C(C=C1)NCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




